

2-Hydroxy-3-methoxybenzonitrile: A Versatile Building Block for Bioactive Heterocycles

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Compound of Interest

Compound Name: **2-Hydroxy-3-methoxybenzonitrile**

Cat. No.: **B1314107**

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Introduction

2-Hydroxy-3-methoxybenzonitrile, also known as o-vanillonitrile, is a bifunctional aromatic compound that serves as a valuable precursor in the synthesis of a diverse range of heterocyclic molecules. Its strategic placement of hydroxyl, methoxy, and nitrile functional groups allows for a variety of chemical transformations, making it a key intermediate in the development of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for the utilization of **2-hydroxy-3-methoxybenzonitrile** in the synthesis of biologically active compounds, with a focus on benzofuran and thiazolopyrimidine derivatives.

Physicochemical Properties

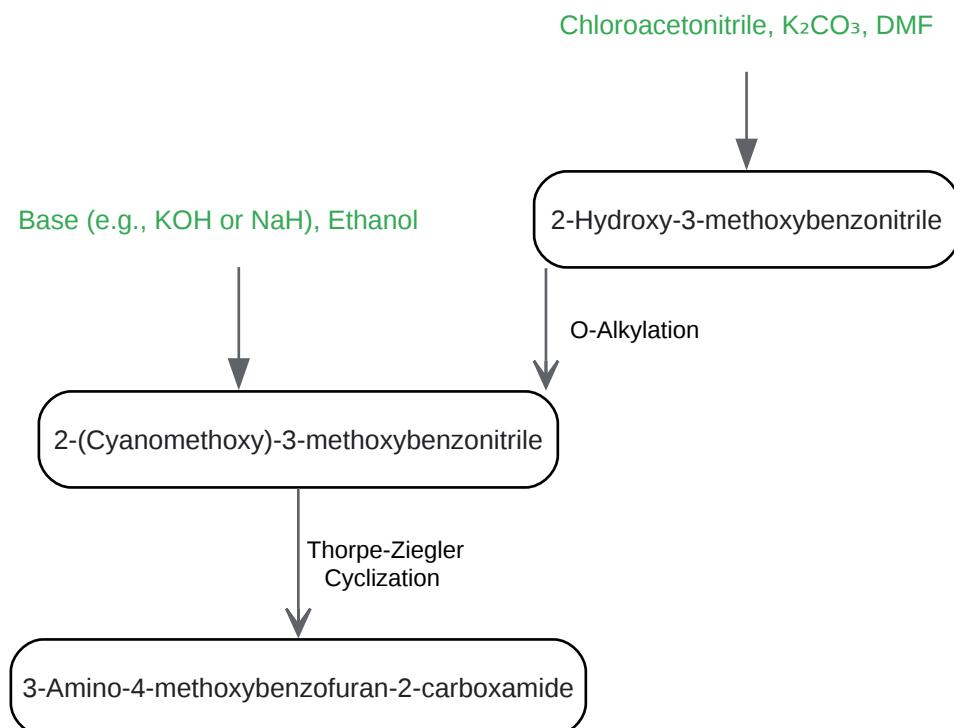
A fundamental understanding of the physicochemical properties of **2-hydroxy-3-methoxybenzonitrile** is essential for its effective application in organic synthesis.

Property	Value
CAS Number	6812-16-4 [1]
Molecular Formula	C ₈ H ₇ NO ₂ [1]
Molecular Weight	149.15 g/mol [1]
Appearance	White to light yellow solid
Solubility	Soluble in ethanol and acetone; limited solubility in water. [2]

Application 1: Synthesis of 3-Aminobenzofuran Derivatives

One of the key applications of **2-hydroxy-3-methoxybenzonitrile** is in the synthesis of 3-aminobenzofuran scaffolds, which are prevalent in many biologically active compounds. The synthetic strategy involves an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular Thorpe-Ziegler cyclization.

Synthetic Workflow: O-Alkylation and Thorpe-Ziegler Cyclization



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Caption: Synthetic pathway for 3-amino-4-methoxybenzofuran-2-carboxamide.

Experimental Protocol: Synthesis of 3-Amino-4-methoxybenzofuran-2-carboxamide

This protocol is adapted from the general procedure for the synthesis of 3-aminobenzofuran-2-carboxamide from 2-hydroxybenzonitrile.[3]

Step 1: O-Alkylation to form 2-(Cyanomethoxy)-3-methoxybenzonitrile

- Materials:
 - **2-Hydroxy-3-methoxybenzonitrile**
 - Chloroacetonitrile[3]
 - Anhydrous Potassium Carbonate (K_2CO_3)[3]

- Anhydrous N,N-Dimethylformamide (DMF)[\[3\]](#)
- Procedure:
 - To a stirred solution of **2-hydroxy-3-methoxybenzonitrile** (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
 - Add chloroacetonitrile (1.1 eq) dropwise to the suspension.
 - Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[\[3\]](#)
 - After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
 - Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield 2-(cyanomethoxy)-3-methoxybenzonitrile.

Step 2: Intramolecular Thorpe-Ziegler Cyclization

- Materials:
 - 2-(Cyanomethoxy)-3-methoxybenzonitrile
 - Potassium Hydroxide (KOH) or Sodium Hydride (NaH)[\[3\]](#)
 - Ethanol[\[3\]](#)
- Procedure:
 - To a solution of 2-(cyanomethoxy)-3-methoxybenzonitrile (1.0 eq) in ethanol, add a catalytic amount of a strong base such as potassium hydroxide or sodium hydride.
 - Heat the reaction mixture to 75°C and stir for 3 hours.[\[3\]](#) The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles to form a cyclic α -cyano ketone after hydrolysis.[\[4\]](#)
 - Monitor the formation of the enamine intermediate by TLC.

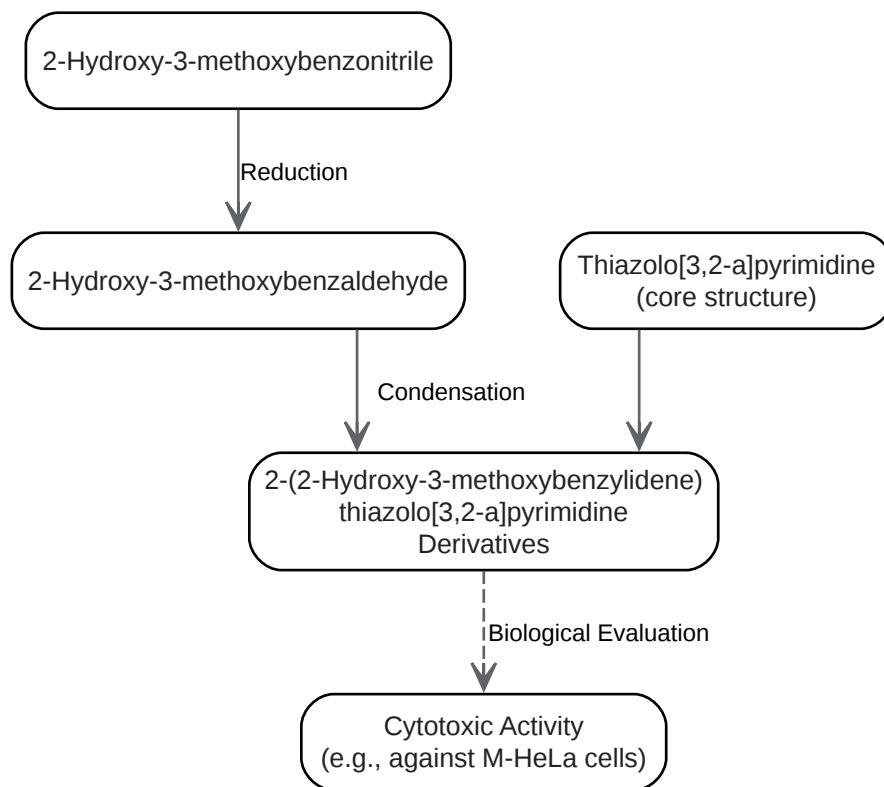
- Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
- The resulting precipitate of 3-amino-4-methoxybenzofuran-2-carboxamide is collected by filtration, washed with cold ethanol, and dried.

Application 2: Precursor for Thiazolopyrimidine Derivatives with Cytotoxic Activity

While direct synthesis from **2-hydroxy-3-methoxybenzonitrile** is not extensively documented, its corresponding aldehyde, 2-hydroxy-3-methoxybenzaldehyde, is a key starting material for the synthesis of 2-(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine derivatives. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines. The conversion of the nitrile to the aldehyde can be achieved through standard reduction methods, thus positioning **2-hydroxy-3-methoxybenzonitrile** as a valuable precursor in this synthetic route.

Synthetic Approach and Biological Activity

The general synthesis involves the condensation of a thiazolo[3,2-a]pyrimidine core with 2-hydroxy-3-methoxybenzaldehyde.



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Caption: Logical workflow from **2-hydroxy-3-methoxybenzonitrile** to bioactive thiazolopyrimidines.

Cytotoxicity Data

A series of 2-(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxic activity against various tumor cell lines.[\[5\]](#)

Compound	Substituent at C5	Cell Line	IC ₅₀ (μM)
1	Phenyl	M-HeLa	> 50
2	m-Nitrophenyl	M-HeLa	16.2 ± 1.3
3	p-Bromophenyl	M-HeLa	> 50
4	m-Bromophenyl	M-HeLa	35.1 ± 2.5
5	o-Anisyl	M-HeLa	> 50
6	p-Tolyl	M-HeLa	> 50
Sorafenib (Reference)	-	M-HeLa	25.0 ± 1.8

Data sourced from Solovieva et al., 2023.[5]

Experimental Protocol: General Method for the Preparation of 2-(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine Derivatives

This protocol is for the condensation step starting from 2-hydroxy-3-methoxybenzaldehyde.

- Materials:
 - Appropriate thiazolo[3,2-a]pyrimidine hydrochloride
 - Sodium Hydroxide (NaOH)
 - Chloroform (CHCl₃)
 - Water
 - 2-Hydroxy-3-methoxybenzaldehyde
 - Pyrrolidine (catalytic amount)

- Procedure:

- The hydrochloride of the appropriate thiazolo[3,2-a]pyrimidine (1 mol) is mixed with a solution of NaOH (1 mol) in a mixture of CHCl_3 (50 mL) and water (50 mL) and stirred for 30 minutes at room temperature.
- 2-Hydroxy-3-methoxybenzaldehyde (1 mol) and a catalytic amount (several drops) of pyrrolidine are then added to the reaction mixture.
- The resulting mixture is stirred for 3 hours under reflux.
- After cooling, the formed precipitate is filtered off, washed with ethanol, and purified by recrystallization from methanol.

Conclusion

2-Hydroxy-3-methoxybenzonitrile is a highly versatile and valuable building block in organic synthesis. Its unique substitution pattern allows for the efficient construction of complex heterocyclic systems such as benzofurans and provides a synthetic entry point to bioactive thiazolopyrimidine derivatives. The protocols and data presented herein demonstrate the potential of this compound for applications in medicinal chemistry and drug discovery, encouraging further exploration of its synthetic utility. Researchers and drug development professionals can leverage these methodologies to create novel molecular entities with promising therapeutic properties.

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